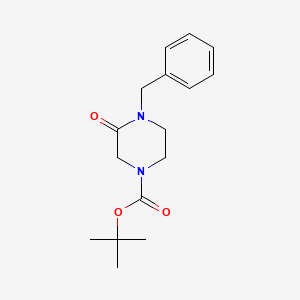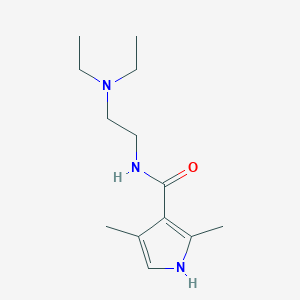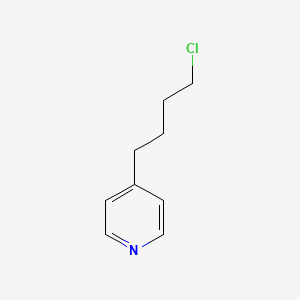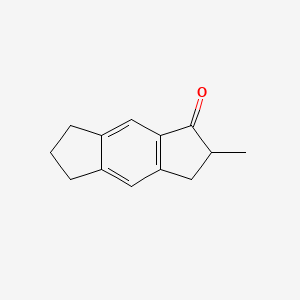![molecular formula C16H32O10Si2 B1588633 Bis[3-(trimethoxysilyl)propyl] fumarate CAS No. 3371-62-8](/img/structure/B1588633.png)
Bis[3-(trimethoxysilyl)propyl] fumarate
描述
Bis[3-(trimethoxysilyl)propyl] fumarate is a type of dipodal silane . Dipodal silanes are a series of adhesion promoters that have intrinsic hydrolytic stabilities up to 10,000 times greater than conventional silanes . They are used in applications such as plastic optics, multilayer printed circuit boards, and as adhesive primers for ferrous and nonferrous metals .
Physical And Chemical Properties Analysis
The molecular weight of Bis[3-(trimethoxysilyl)propyl] fumarate is 440.59000, and its density is 1.093g/cm3 . It has a boiling point of 426.4ºC at 760mmHg .科学研究应用
Advanced Material Synthesis
Bis[3-(trimethoxysilyl)propyl] fumarate (BSPF) is pivotal in the development of advanced materials through radical polymerization and copolymerization processes. Research indicates that BSPF exhibits low reactivity in homopolymerization, producing low-molecular-weight polymers. However, when copolymerized with diisopropyl fumarate (DiPF) and di-tert-butyl fumarate (DtBF), BSPF yields high-molecular-weight copolymers, demonstrating moderate polymerization rates. These copolymers are soluble in common organic solvents, and the films derived from BSPF and DtBF copolymers exhibit excellent oxygen permeability, suggesting potential for various industrial applications including gas separation technologies and breathable packaging materials (Otsu & Yoshioka, 1992).
Biomedical Engineering
Bis[3-(trimethoxysilyl)propyl] fumarate plays a crucial role in biomedical engineering, particularly in the synthesis of poly(propylene fumarate) (PPF), a material extensively explored for biomedical applications. The synthesis process involves a two-step reaction starting from diethyl fumarate and propylene glycol, through which purified PPF can be obtained. This polymer is notable for its ability to be covalently cross-linked, forming degradable polymer networks. These networks are of significant interest in the field of tissue engineering, where they are considered for applications such as bone defect treatments. The molecular properties of PPF, such as molecular weight, are critical determinants of the mechanical properties of the resultant cross-linked networks, highlighting the importance of the synthesis process and the role of bis[3-(trimethoxysilyl)propyl] fumarate in achieving the desired outcomes (Kasper et al., 2009).
Photocrosslinking in Biomaterials
Research into the photocrosslinking characteristics of diethyl fumarate/poly(propylene fumarate) biomaterials has shown the potential of these materials in tissue engineering for bone defect treatment. The study explored the effects of various parameters, such as molecular weight, initiator content, and diethyl fumarate content, on photocrosslinking characteristics and mechanical properties. Results indicate that these materials can achieve compressive mechanical properties within the range of trabecular bone, suggesting their suitability for trabecular bone replacement. This underscores the significant role of bis[3-(trimethoxysilyl)propyl] fumarate derivatives in developing biocompatible and biodegradable materials with potential applications in tissue engineering (Fisher, Dean, & Mikos, 2002).
未来方向
Given the enhanced hydrolytic stability of dipodal silanes like Bis[3-(trimethoxysilyl)propyl] fumarate, they could potentially find increased use in applications requiring high stability and strong adhesion, such as in the production of plastic optics, multilayer printed circuit boards, and as adhesive primers for various metals .
属性
IUPAC Name |
bis(3-trimethoxysilylpropyl) (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h9-10H,7-8,11-14H2,1-6H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPWELMLCKXRP-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[Si](CCCOC(=O)/C=C/C(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O10Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014625 | |
| Record name | Bis(3-(trimethoxysilyl)propyl) fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3-(trimethoxysilyl)propyl] fumarate | |
CAS RN |
3371-62-8 | |
| Record name | Bis(trimethoxysilylpropyl) fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3371-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(3-(trimethoxysilyl)propyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003371628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-bis[3-(trimethoxysilyl)propyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(3-(trimethoxysilyl)propyl) fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[3-(trimethoxysilyl)propyl] fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)
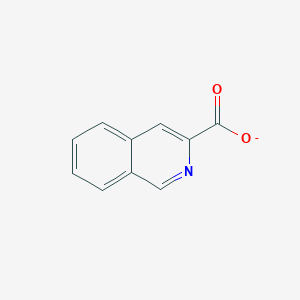
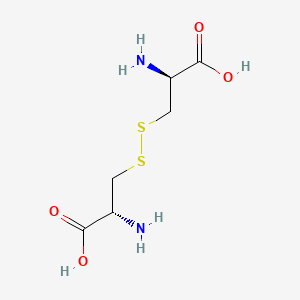
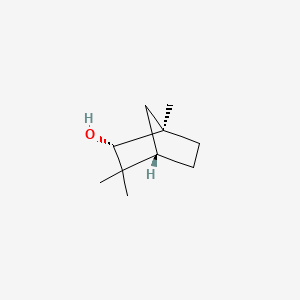
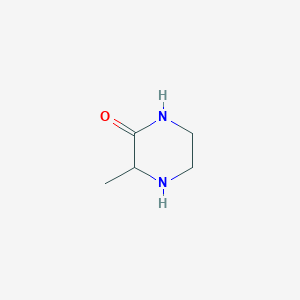
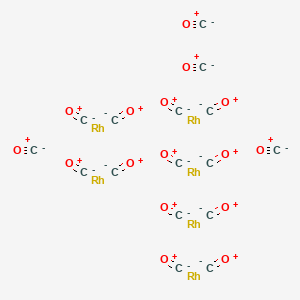
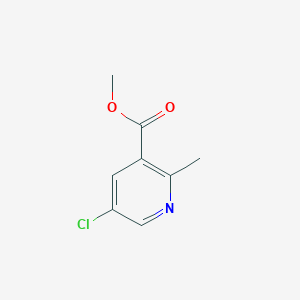
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)
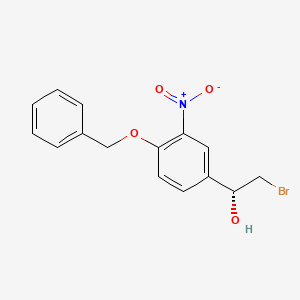
![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)
